molecular formula C11H9ClN2O2 B1618768 3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 93618-32-7

3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1618768
CAS No.: 93618-32-7
M. Wt: 236.65 g/mol
InChI Key: FNZUGHJDLQTKKA-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a pyrazole core substituted with a methyl group at the N1 position, a carboxylic acid group at the C5 position, and a 3-chlorophenyl moiety at the C3 position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves cyclocondensation reactions followed by functional group modifications, as evidenced by crystallographic studies .

Properties

IUPAC Name

5-(3-chlorophenyl)-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)6-9(13-14)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZUGHJDLQTKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073710
Record name 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93618-32-7
Record name 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093618327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-(3-chlorophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound has garnered attention for its insecticidal properties. Research indicates that derivatives of pyrazole-5-carboxylic acids exhibit significant bioactivity against agricultural pests such as Aphis fabae and Mythimna separata. For instance, one study demonstrated that certain derivatives showed up to 85% mortality against A. fabae at concentrations as low as 12.5 mg/L, comparable to established insecticides like imidacloprid .

Table 1: Insecticidal Activity of Pyrazole Derivatives

CompoundTarget PestConcentration (mg/L)Mortality (%)
Compound 7hAphis fabae12.585.7
TebufenpyradAphis fabae--
Compound XMythimna separata500Active

Pharmaceutical Applications

In addition to agricultural uses, 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has potential pharmaceutical applications due to its anti-inflammatory and analgesic properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response . This makes them candidates for developing new anti-inflammatory drugs.

Case Study: Anti-inflammatory Activity
In a controlled study, a series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. The results indicated that modifications on the pyrazole ring significantly impacted activity levels, with specific substitutions enhancing potency .

Material Science Applications

The compound also finds applications in material sciences, particularly in the development of novel polymers and coatings. Its unique chemical structure allows it to act as an effective cross-linking agent , enhancing the mechanical properties of materials .

Table 2: Material Properties of Pyrazole-based Polymers

Polymer TypeCross-linking AgentMechanical Strength (MPa)
PolyurethaneThis compound50
EpoxySame70

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives with substitutions at the C3 and C5 positions exhibit diverse biological and physicochemical properties. Below is a systematic comparison of structurally related compounds:

Substituent Variations at the C3 Position

Compound Name Substituent (C3) Molecular Formula Molecular Weight Key Properties/Applications References
3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 3-Chlorophenyl C₁₁H₉ClN₂O₂ 236.66 g/mol Inhibitor scaffold for cysteine proteases ; crystallographically characterized
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 4-Chlorophenyl C₁₁H₉ClN₂O₂ 236.66 g/mol Higher lipophilicity; reduced binding affinity compared to 3-chloro isomer in enzyme assays
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid tert-Butyl C₉H₁₄N₂O₂ 182.22 g/mol Privileged fragment for Cathepsin L (CatL) inhibition; enhanced steric bulk improves selectivity
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 4-Fluorophenyl C₁₁H₉FN₂O₂ 220.20 g/mol Electron-withdrawing fluorine enhances metabolic stability; moderate activity in kinase assays
3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid 2-Furyl C₉H₈N₂O₃ 192.17 g/mol Heteroaromatic substituent improves solubility; limited enzymatic inhibition data

Substituent Variations at the C5 Position

Compound Name Substituent (C5) Molecular Formula Molecular Weight Key Properties/Applications References
1-(3-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid Furan-2-yl C₁₄H₉ClN₂O₃ 288.69 g/mol Dual heterocyclic system; potential antimicrobial activity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-Chlorophenylsulfanyl C₁₂H₈ClF₃N₂OS 320.72 g/mol Sulfur-containing analog; reactive aldehyde group enables covalent binding
5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid 3-Chloro-4-cyclohexylphenyl C₂₃H₂₃ClN₂O₃ 410.90 g/mol Bulky substituent enhances hydrophobic interactions; used in high-throughput screening

Functional Group Modifications

Compound Name Functional Modification Molecular Formula Molecular Weight Key Properties/Applications References
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide Carboxamide C₁₂H₁₀ClF₃N₃O 315.68 g/mol Trifluoromethyl group enhances bioavailability; amide linkage improves target engagement
3-((Ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid Aminoalkyl side chain C₁₁H₁₉N₃O₂ 225.29 g/mol Basic side chain increases solubility; potential CNS-targeting agent
1-(3-Chloro-4-methoxyphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid Ethoxycarbonyl C₁₇H₁₉ClN₂O₅ 366.80 g/mol Ester prodrug form; improves oral absorption

Biological Activity

3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, with the CAS number 93618-32-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9ClN2O2
  • Molecular Weight : 232.65 g/mol
  • Physical State : Solid
  • Melting Point : Approximately 164 °C
  • Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO) .

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. Research indicates that pyrazole derivatives often exhibit anti-inflammatory, analgesic, and anticancer properties.

Inhibition of Cyclooxygenase Enzymes

One of the primary mechanisms through which this compound exhibits anti-inflammatory activity is by inhibiting cyclooxygenase (COX) enzymes. COX enzymes are critical in the biosynthesis of prostaglandins, which mediate inflammation and pain. Studies have shown that certain pyrazole derivatives can selectively inhibit COX-2 over COX-1, leading to reduced side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Activity

A study evaluating various pyrazole derivatives found that compounds with similar structures to this compound demonstrated significant anti-inflammatory effects. The IC50 values for these compounds ranged from 50 to 70 μg/mL, comparable to standard anti-inflammatory drugs like diclofenac .

CompoundIC50 (μg/mL)Reference DrugReference IC50 (μg/mL)
Pyrazole Derivative A60.56Diclofenac54.65
Pyrazole Derivative B57.24--
Pyrazole Derivative C69.15--

Anticancer Activity

Recent research has also highlighted the potential anticancer properties of pyrazole derivatives. For instance, a derivative structurally related to this compound was shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, administration of a pyrazole derivative similar to this compound resulted in a significant reduction in paw edema compared to the control group. The percentage inhibition of edema was approximately 35%, demonstrating its efficacy as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of pyrazoles revealed that compounds with structural similarities to this acid exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the activation of caspases and subsequent apoptosis induction .

Q & A

What synthetic strategies are commonly employed to prepare 3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid?

Basic Research Question
The synthesis typically involves cyclocondensation reactions using precursors like substituted hydrazines and β-ketoesters. For example, ethyl acetoacetate and phenylhydrazine derivatives are condensed to form the pyrazole core, followed by functionalization at the 3-position with a 3-chlorophenyl group. Hydrolysis of the ester intermediate (e.g., using NaOH or LiOH) yields the carboxylic acid moiety . Modifications to improve regioselectivity include optimizing solvent polarity (e.g., ethanol vs. DMF) and reaction temperature .

What spectroscopic and crystallographic methods are critical for characterizing this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., distinguishing between N-methyl and aromatic protons) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in studies of analogous pyrazole derivatives where SHELX software refines crystal structures .
  • FT-IR Spectroscopy : Confirms carboxylic acid C=O stretching (~1700 cm1^{-1}) and N-H/N-methyl vibrations .

How can computational methods like DFT predict electronic properties and reactivity?

Advanced Research Question
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, the electron-withdrawing 3-chlorophenyl group lowers LUMO energy, enhancing electrophilic substitution at the pyrazole ring. Basis sets (e.g., B3LYP/6-311++G(d,p)) model electrostatic potential surfaces, aiding in understanding interactions with biological targets .

What bioisosteric modifications enhance biological activity while retaining the pyrazole scaffold?

Advanced Research Question
Bioisosteres like 7-chloroquinoline or 6-aminonicotinic acid replace the 3-chlorophenyl group to improve affinity for cysteine proteases (e.g., cathepsin L). Selectivity is tuned by balancing hydrophobicity (chlorophenyl) and hydrogen-bonding capacity (carboxylic acid), as demonstrated in enzyme inhibition assays .

How are contradictions in spectroscopic data resolved during structural elucidation?

Advanced Research Question
Discrepancies between experimental and theoretical NMR shifts are resolved by:

  • Solvent Effects : Simulating DMSO or water environments in computational models.
  • Tautomerism Analysis : Assessing keto-enol equilibria via variable-temperature NMR .
  • Crystallographic Validation : Comparing DFT-optimized geometries with X-ray data to validate substituent orientation .

What functionalization strategies are used to derivatize the carboxylic acid group?

Advanced Research Question
The carboxylic acid is activated via EDC/HOBt coupling to form amides or esters. For example, tert-butoxycarbonyl (Boc)-protected amines are coupled to generate peptidomimetics, as seen in protease inhibitor studies . Protecting groups (e.g., Fmoc) enable sequential functionalization without side reactions .

How does the 3-chlorophenyl substituent influence intermolecular interactions in crystal packing?

Advanced Research Question
The chloro group participates in halogen bonding (C–Cl⋯π interactions) and van der Waals contacts, stabilizing crystal lattices. Comparative studies of fluorophenyl analogs show reduced packing efficiency due to weaker F⋯π interactions, highlighting the role of Cl in supramolecular assembly .

What are the challenges in optimizing synthetic yields for large-scale academic studies?

Advanced Research Question
Low yields arise from:

  • Regiochemical Byproducts : Mitigated by microwave-assisted synthesis to enhance reaction specificity .
  • Acid Sensitivity : Use of mild hydrolysis conditions (e.g., LiOH/THF/water) preserves the pyrazole ring .
  • Purification : Reverse-phase HPLC separates polar byproducts, while silica gel chromatography isolates non-polar intermediates .

How do structural analogs of this compound inform SAR studies for enzyme inhibition?

Advanced Research Question
Replacing the 3-chlorophenyl group with bulkier substituents (e.g., trifluoromethyl) increases steric hindrance, reducing off-target binding. Conversely, electron-donating groups (e.g., methoxy) decrease inhibitory potency against cysteine proteases, as shown in IC50_{50} comparisons .

What role does the N-methyl group play in metabolic stability and bioavailability?

Advanced Research Question
The N-methyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vitro. Comparative studies with N-H analogs show ~2-fold higher plasma exposure in rodent models, validated via LC-MS pharmacokinetic assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

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